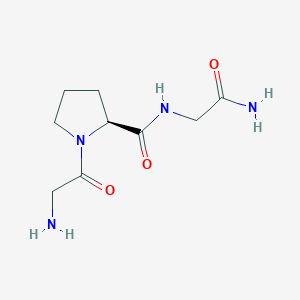

Glycinamide, glycyl-L-prolyl-

Übersicht

Beschreibung

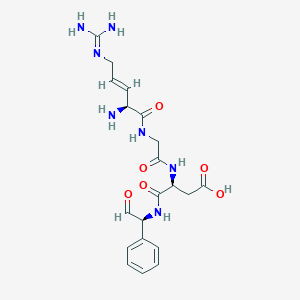

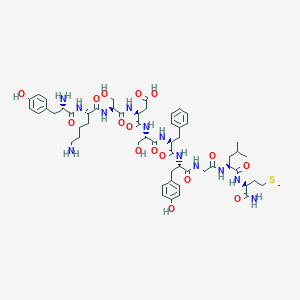

Glycyl-Prolyl-Glycinamid (GPG-NH2) ist ein synthetisches Peptid, das für seine antiviralen Eigenschaften bekannt ist, insbesondere gegen das humane Immundefizienzvirus Typ 1 (HIV-1). Es wurde ursprünglich von der Fastilium Property Group AB entwickelt und hat vielversprechende Ergebnisse bei der gezielten Ansprache des viralen Hüllglykoproteins (Env) von HIV-1 gezeigt . Die Verbindung hat die Summenformel C9H16N4O3 und ist bekannt für ihre Fähigkeit, die Reifung des viralen Hüllproteins gp160 zu stören .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Glycyl-Prolyl-Glycinamid beinhaltet die sequentielle Kupplung von Aminosäuren. Der Prozess beginnt typischerweise mit der Schutzgruppe der Aminogruppe von Glycin, gefolgt von der Kupplung von Prolin und einem weiteren Glycinrest. Der letzte Schritt beinhaltet die Entschützung der Aminogruppe, um das gewünschte Peptid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Glycyl-Prolyl-Glycinamid kann durch Festphasenpeptidsynthese (SPPS) erfolgen. Diese Methode ermöglicht die effiziente und skalierbare Produktion von Peptiden, indem die anfängliche Aminosäure an einem festen Harz verankert und schrittweise geschützte Aminosäuren hinzugefügt werden. Das Endprodukt wird dann vom Harz abgespalten und gereinigt .

Chemische Reaktionsanalyse

Reaktionstypen

Glycyl-Prolyl-Glycinamid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um das Peptid zu modifizieren und seine Stabilität und Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

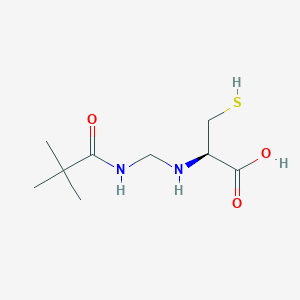

Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine und Thiole.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind modifizierte Peptide mit verbesserter antiviraler Aktivität und Stabilität. Beispielsweise kann die Oxidation von Glycyl-Prolyl-Glycinamid zur Bildung von Disulfidbrücken führen, die die Peptidstruktur stabilisieren .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of glycyl-prolyl-glycine amide involves the sequential coupling of amino acids. The process typically starts with the protection of the amino group of glycine, followed by the coupling of proline and another glycine residue. The final step involves the deprotection of the amino group to yield the desired peptide .

Industrial Production Methods

Industrial production of glycyl-prolyl-glycine amide can be achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid resin and sequentially adding protected amino acids. The final product is then cleaved from the resin and purified .

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-prolyl-glycine amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability and activity .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include modified peptides with enhanced antiviral activity and stability. For instance, the oxidation of glycyl-prolyl-glycine amide can lead to the formation of disulfide bonds, which stabilize the peptide structure .

Wissenschaftliche Forschungsanwendungen

Glycyl-Prolyl-Glycinamid wurde umfassend auf seine antiviralen Eigenschaften untersucht. Es hat sich gezeigt, dass es die Replikation von HIV-1 durch gezielte Ansprache des viralen Hüllglykoproteins (Env) hemmt. Diese Verbindung wurde auch auf ihren potenziellen Einsatz bei der Behandlung anderer Virusinfektionen und Immunsystemerkrankungen untersucht .

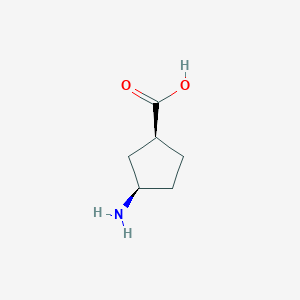

Neben seinen antiviralen Anwendungen wurde Glycyl-Prolyl-Glycinamid auf seine Rolle bei der Proteinfaltung und -stabilität untersucht. Es wurde als Modellpeptid verwendet, um die Auswirkungen von Ion-Peptid-Wechselwirkungen auf die Peptidkonformation und -stabilität zu untersuchen .

Wirkmechanismus

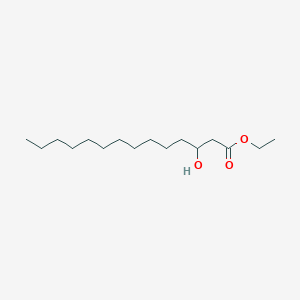

Glycyl-Prolyl-Glycinamid übt seine antiviralen Wirkungen aus, indem es das virale Hüllglykoprotein (Env) von HIV-1 angreift. Die Verbindung wird zu α-Hydroxy-Glycinamid (αHGA) metabolisiert, das die Reifung des Env-Vorläuferproteins gp160 stört. Diese Störung führt zum Abbau von gp160 über den ERAD-Weg (endoplasmatisches Retikulum-assoziierter Proteinabbau), was zur Produktion von fusionsunfähigen HIV-1-Partikeln führt .

Wirkmechanismus

Glycyl-prolyl-glycine amide exerts its antiviral effects by targeting the viral envelope glycoprotein (Env) of HIV-1. The compound is metabolized to α-hydroxy-glycineamide (αHGA), which interferes with the maturation of the Env precursor protein gp160. This disruption leads to the degradation of gp160 through the endoplasmic reticulum-associated protein degradation (ERAD) pathway, resulting in the production of fusion-incompetent HIV-1 particles .

Vergleich Mit ähnlichen Verbindungen

Glycyl-Prolyl-Glycinamid ist einzigartig in seiner Fähigkeit, das virale Hüllglykoprotein (Env) von HIV-1 anzugreifen. Ähnliche Verbindungen umfassen andere antivirale Peptide und kleine Moleküle, die verschiedene Stadien des viralen Replikationszyklus angreifen. Beispielsweise zielen Peptide wie Enfuvirtid auf den Fusionsprozess von HIV-1 ab, während kleine Moleküle wie Reverse-Transkriptase-Inhibitoren den viralen Replikationsprozess angreifen .

Liste ähnlicher Verbindungen

- Enfuvirtid

- Reverse-Transkriptase-Inhibitoren (z. B. Zidovudin, Lamivudin)

- Proteaseinhibitoren (z. B. Ritonavir, Lopinavir)

- Integrase-Inhibitoren (z. B. Raltegravir, Dolutegravir)

Schlussfolgerung

Glycyl-Prolyl-Glycinamid ist ein vielversprechendes antivirales Peptid mit einzigartigen Eigenschaften, die es gegen HIV-1 wirksam machen. Seine Fähigkeit, die Reifung des viralen Hüllglykoproteins (Env) zu stören, hebt es von anderen antiviralen Verbindungen ab. Weitere Forschung zu dieser Verbindung könnte zu neuen therapeutischen Strategien für die Behandlung von Virusinfektionen und Immunsystemerkrankungen führen.

Eigenschaften

IUPAC Name |

(2S)-1-(2-aminoacetyl)-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O3/c10-4-8(15)13-3-1-2-6(13)9(16)12-5-7(11)14/h6H,1-5,10H2,(H2,11,14)(H,12,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWLMJFURJYNEX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CN)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141497-12-3 | |

| Record name | Glycinamide, glycyl-prolyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141497123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GLYCINAMIDE, GLYCYL-PROLYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73GV270Z6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.